Deoxymiroestrol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one |
InChI |
InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12-,15+,16+,17+,18+,20+/m0/s1 |
InChI Key |
AZKZPXFWTQSDET-ZMNKABNMSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@]3(CC(=O)[C@H]([C@@H]2[C@H]3O)C4=COC5=C([C@H]41)C=CC(=C5)O)O)C |
Canonical SMILES |
CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C |
Synonyms |
deoxy-miroestrol deoxymiroestrol |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies
Comparative Analysis of Deoxymiroestrol and Analogs (Miroestrol, Isomiroestrol)
This compound, miroestrol (B191886), and isomiroestrol are closely related chromene derivatives found in the Thai medicinal plant Pueraria candollei var. mirifica. researchgate.net Their structural similarities give rise to related, yet distinct, biological activities.
Relative Potency in Estrogenic Bioassays (e.g., MCF-7 Cell Proliferation)
Bioassays utilizing the MCF-7 human breast cancer cell line, which is responsive to estrogens, have been instrumental in elucidating the relative estrogenic potencies of these compounds. Studies have consistently demonstrated that this compound exhibits the highest estrogenic activity among the three. thaiscience.infohep.com.cn
One comparative study found the rank order of potency in stimulating MCF-7 cell proliferation to be this compound > miroestrol > coumestrol (B1669458) > genistein (B1671435) > daidzein. phcog.comresearchgate.netresearchgate.net Another study reported that this compound is approximately 10-fold more potent than miroestrol in promoting the growth of MCF-7 cells. thaiscience.infojst.go.jp In some assays, the growth-promoting activity of this compound and miroestrol was even stronger than that of estradiol (B170435), particularly at higher concentrations. tu.ac.th
The estrogenic activity of this compound has been shown to be nearly equivalent to that of 17β-estradiol in some contexts. hep.com.cn A detailed study comparing eight phytoestrogens in MCF-7 cells provided the following order of potency for inducing an estrogen-responsive reporter gene and stimulating cell growth: this compound > miroestrol > 8-prenylnaringenin (B1664708) > coumestrol > genistein/equol. nih.gov
| Compound | Relative Potency | Reference |
|---|---|---|
| This compound | Highest | thaiscience.infohep.com.cn |
| Miroestrol | Lower than this compound | phcog.comresearchgate.netresearchgate.net |
| Isomiroestrol | Lower than this compound and Miroestrol | researchgate.netthaiscience.info |
Structural Determinants for ER Binding and Activation
The estrogenic effects of this compound and its analogs are mediated through their interaction with estrogen receptors (ERs), primarily ERα and ERβ. wikipedia.org The subtle structural differences between these compounds significantly influence their binding affinity and subsequent activation of these receptors.
This compound's potent estrogenic activity is attributed to its strong binding affinity for ERs, which in some studies surpasses that of miroestrol. The key structural feature responsible for this difference lies at position 14 of the molecule. chiba-u.jp The absence of a hydroxyl group at this position in this compound, compared to its presence in miroestrol, appears to enhance its interaction with the ERα ligand-binding domain. chiba-u.jp
The binding of these phytoestrogens to the ER induces a conformational change in the receptor, allowing it to bind to estrogen response elements on DNA and regulate gene transcription. wikipedia.org The specific three-dimensional structure of the ligand-receptor complex determines whether the ligand acts as an agonist (activator) or an antagonist (blocker). This compound and miroestrol are considered full ER agonists, capable of eliciting a maximal estrogenic response similar to 17β-estradiol. nih.gov
Comparison with Other Phytoestrogens (e.g., Coumestrol, Genistein, Daidzein)
When compared to other well-known phytoestrogens, this compound consistently demonstrates superior estrogenic potency. In MCF-7 cell-based assays, the order of potency has been established as this compound > miroestrol > coumestrol > genistein > daidzein. phcog.comresearchgate.netresearchgate.net
A comprehensive study that evaluated the relative binding affinity of eight phytoestrogens to the ER in MCF-7 cytosol revealed the following order: coumestrol > 8-prenylnaringenin > this compound > miroestrol > genistein > equol. nih.govcapes.gov.br It is noteworthy that while coumestrol showed high binding affinity, its activity in cell-based assays was lower than that of this compound and miroestrol, highlighting the complexity of translating receptor binding to cellular response. nih.gov
| Compound | Relative Potency in MCF-7 Proliferation | Reference |
|---|---|---|
| This compound | Very High | phcog.comresearchgate.netresearchgate.net |
| Miroestrol | High | phcog.comresearchgate.netresearchgate.net |
| Coumestrol | Moderate to High | phcog.comresearchgate.netresearchgate.net |
| Genistein | Moderate | phcog.comresearchgate.netresearchgate.net |
| Daidzein | Low | phcog.comresearchgate.netresearchgate.net |
Stereochemical Influences on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound. mdpi.com The molecule possesses multiple chiral centers, and its specific spatial configuration is essential for its potent interaction with the estrogen receptor.
The definitive stereochemical configuration of this compound has been established through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Even minor changes to this three-dimensional structure can significantly impact its ability to bind to and activate the ER, thereby altering its biological effects. This underscores the importance of stereospecificity in the design and synthesis of compounds targeting the estrogen receptor.
Chemical Transformations and Reactivity
Facilitated Aerial Oxidation to Miroestrol and Isomiroestrol and its Research Implications
A key chemical characteristic of this compound is its susceptibility to aerial oxidation. researchgate.netthaiscience.info When exposed to oxygen, particularly in solution, this compound is readily converted to miroestrol and its isomer, isomiroestrol. researchgate.netthaiscience.info This transformation is a significant consideration in the isolation, handling, and storage of this compound.
This facile oxidation has led to the hypothesis that miroestrol, which was initially identified as the primary active compound in Pueraria mirifica, may actually be an artifact of the extraction and isolation process. thaiscience.infowikipedia.org It is now widely believed that this compound is the true, more potent phytoestrogen present in the plant. thaiscience.info This understanding has important research implications, as it highlights the need for careful handling and analytical techniques to accurately quantify the levels of this compound and its oxidation products in plant extracts and related products. The conversion can occur under mild conditions, such as simply keeping a solution of this compound in methanol (B129727) at room temperature. thaiscience.info
An in-depth examination of the chemical compound this compound, focusing on its structural characteristics and stability under various research-oriented conditions.
Stability in Different Solvents and Conditions Relevant for Research Applications
The stability of deoxymiroestrol is a critical factor for its application in research, as its degradation can lead to a loss of potency and the formation of other compounds like miroestrol (B191886) and isomiroestrol. researchgate.net The compound's integrity is significantly affected by temperature, pH, and the presence of oxygen. researchgate.netresearchgate.net
Research indicates that this compound is particularly sensitive to high temperatures and exposure to air. researchgate.netkku.ac.th When exposed to atmospheric oxygen, it readily oxidizes to form miroestrol. thaiscience.infowikipedia.org Degradation is also accelerated in strongly acidic or alkaline solutions. researchgate.netresearchgate.net
However, under specific storage conditions, this compound can exhibit reasonable stability. For instance, a standard solution of chromenes, including this compound, dissolved in ethanol (B145695) was found to be stable for 360 days when stored at 25°C. researchgate.netresearchgate.net In a solid state, such as in a crude plant extract, the compound is stable for at least a year when stored at low temperatures of -20°C or 4°C. researchgate.netresearchgate.net
The formulation of this compound into delivery systems, such as transdermal gels, presents further stability challenges. In one study, the percentage of this compound in a gel formulation decreased significantly after 30 days of storage, irrespective of whether it was kept at 5°C or an accelerated condition of 30°C. tandfonline.comnih.gov Miroestrol, in the same study, remained stable for a longer duration under the same conditions. tandfonline.comnih.gov An accelerated stability test involving repeated heating and cooling cycles (between 4°C and 45°C) also confirmed a significant decrease in this compound content, underscoring its susceptibility to temperature fluctuations. tandfonline.com
Despite its relative instability, this compound generally exhibits higher solubility than miroestrol in a range of pharmaceutical solvents. tandfonline.comtaylorandfrancis.com
Table 1: Solubility of this compound and Miroestrol in Various Solvents
This table presents the comparative solubility of this compound and miroestrol in different liquid solvents used in research and pharmaceutical formulations. Data is compiled from studies investigating the physicochemical properties of these compounds. tandfonline.comtaylorandfrancis.com
| Solvent | This compound Solubility (µg/mL) | Miroestrol Solubility (µg/mL) |
| Water | 48.3 ± 3.2 | 30.5 ± 1.3 |
| Ethanol | > 1000 | > 1000 |
| Propylene Glycol | > 1000 | > 1000 |
| Polyethylene Glycol 400 | > 1000 | > 1000 |
| Isopropyl Myristate (IPM) | < 10 | < 10 |
| Caprylic/Capric Triglyceride | < 10 | < 10 |
Table 2: Stability of this compound Under Different Conditions
This table summarizes findings on the stability of this compound based on experimental research under various storage and environmental conditions. researchgate.netresearchgate.nettandfonline.comnih.gov
| Condition | Matrix / Solvent | Temperature | Duration | Stability Finding |
| Standard Solution | Ethanol | 25°C | 360 days | Stable |
| Solid Crude Extract | Solid | -20°C or 4°C | 360 days | Stable |
| Solid Crude Extract | Solid | 45°C | Not specified | Unstable, degradation observed |
| Acidic/Alkaline | Solution | Not specified | 30 days | Unstable, significant degradation |
| Transdermal Gel | Hydroalcoholic Gel | 5°C and 30°C | 30 days | Unstable, significant decrease |
| Accelerated Cycling | Hydroalcoholic Gel | 4°C to 45°C | 6 cycles | Unstable, significant decrease |
Molecular and Cellular Mechanisms of Deoxymiroestrol Action
Phytoestrogenic Receptor Interactions and Signaling
Deoxymiroestrol's estrogen-like effects are initiated by its direct interaction with estrogen receptors, which triggers a cascade of signaling events within the cell.
This compound exhibits the ability to compete with endogenous estrogens for binding to estrogen receptors (ERs). chiba-u.jpnih.govalljournals.cn Specifically, it interacts with the ligand-binding domain of ERα. chiba-u.jpnih.gov In silico studies, which predict the binding affinities of molecules, have shown that this compound has a strong interaction with the ERα ligand-binding domain (ERα-LBD). chiba-u.jp In fact, calculations suggest that the affinity of this compound for ERα-LBD is 1.2 kcal/mol stronger than that of the related compound, miroestrol (B191886). chiba-u.jp This strong binding affinity is a key factor in its potent estrogenic activity. While both ERα and ERβ subtypes exist, with different tissue distributions, this compound's interaction has been notably studied in the context of ERα. bmbreports.orgnih.gov
While this compound mimics the action of the primary endogenous estrogen, 17β-estradiol, there are notable differences in their activities. chiba-u.jpebi.ac.uk this compound is classified as a full estrogen agonist, meaning it can produce a maximal response similar to 17β-estradiol in various cell-based assays. nih.gov However, the concentration required to achieve this response differs.
In studies using MCF-7 human breast cancer cells, this compound demonstrated potent estrogenic activity. nih.gov For instance, in an assay measuring the induction of a stably transfected estrogen-responsive reporter gene, the concentration of this compound needed to achieve a half-maximal response (IC50) was 1 x 10⁻¹⁰M, which was comparable to 17β-estradiol (1 x 10⁻¹¹M). nih.gov Similarly, in cell proliferation assays, this compound was highly potent. nih.gov Interestingly, some research suggests that this compound and its related compound, miroestrol, exhibit stronger growth-promoting activity in MCF-7 cells than estradiol (B170435) itself. tu.ac.th
A comparative study of eight phytoestrogens found that this compound was one of the most potent, comparable in in-vitro activity to other known phytoestrogens like coumestrol (B1669458) as 17β-oestradiol agonists. ebi.ac.uknih.gov Despite its high potency, like other phytoestrogens, it is generally less potent than 17β-estradiol. researchgate.net No evidence of estrogen antagonist action has been found for this compound at concentrations up to 10⁻⁶M. nih.gov
| Compound | IC50 for ERE-CAT Reporter Gene Induction (M) | IC50 for Cell Proliferation (7 days) (M) | IC50 for Saturation Density (14 days) (M) |
|---|---|---|---|
| This compound | 1 x 10⁻¹⁰ | 3 x 10⁻¹¹ | 2 x 10⁻¹¹ |
| 17β-Estradiol | 1 x 10⁻¹¹ | 1 x 10⁻¹¹ | 2 x 10⁻¹¹ |
Upon binding to estrogen receptors, this compound modulates the transcription of estrogen-responsive genes. nih.gov This process is a cornerstone of its estrogenic effects. The activated estrogen receptor, with this compound as a ligand, can bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. nih.govplos.org This interaction initiates a cascade of events leading to either the activation or repression of gene expression. nih.govplos.org
The regulation of gene expression by the estrogen receptor is a complex process involving the recruitment of coactivator or corepressor proteins. wikipedia.org The specific cellular context and the structure of the ligand-receptor complex influence which genes are regulated and to what extent. While detailed studies on the specific genes modulated by this compound are ongoing, its potent agonist activity suggests that it effectively initiates the transcriptional programs typically controlled by endogenous estrogens. nih.gov This modulation of gene expression ultimately leads to changes in protein synthesis and cellular function.
Computational methods, such as in silico docking and molecular dynamics simulations, have been employed to understand the interaction between this compound and the estrogen receptor at a molecular level. chiba-u.jpnih.govresearchgate.net These studies have successfully predicted the binding modes and affinities of phytoestrogens, including this compound, to the ligand-binding domain of ERα. chiba-u.jpnih.gov
The results of these simulations show a good correlation with experimental bioassay data. chiba-u.jpnih.gov Molecular docking studies have revealed that this compound fits well into the agonist pocket of ERα. researchgate.net These simulations have also highlighted the importance of specific interactions, such as hydrogen bonds, in stabilizing the ligand-receptor complex. chiba-u.jp For example, analysis of the interaction energies, including Lennard-Jones and Coulomb forces, provides insights that could be valuable for the development of phytoestrogen derivatives. nih.gov
Modulation of Estrogen-Responsive Gene Transcription and Protein Expression
Enzymatic System Modulation
Beyond its direct receptor interactions, this compound also influences the activity of key enzymatic systems, particularly those involved in metabolism.
Studies in animal models, specifically C57BL/6 mice, have demonstrated that this compound can modulate the expression of hepatic cytochrome P450 (P450) enzymes. researchgate.netnih.gov These enzymes are crucial for the metabolism of a wide range of substances, including hormones. nih.govdoi.org
Research has shown that both this compound and miroestrol significantly up-regulate the expression of CYP2B9 at both the transcriptional and enzymatic levels. tu.ac.thresearchgate.netnih.gov Conversely, they suppress the expression of CYP1A2. tu.ac.thresearchgate.netnih.govnih.gov This bimodal action is distinct from that of estradiol, which did not show similar effects in the same studies. researchgate.net The increased expression of CYP2B9 was confirmed by a corresponding increase in benzyloxyresorufin O-dealkylase activity, a marker for this enzyme's activity. researchgate.netnih.gov In contrast, the suppression of CYP1A2 was associated with reduced methoxyresorufin O-dealkylase activity. researchgate.netnih.gov These findings suggest that this compound has a distinctive ability to regulate hepatic P450 expression. researchgate.netnih.govresearchgate.net
| Enzyme | Effect of this compound | Associated Enzymatic Activity Change |
|---|---|---|
| CYP2B9 | Upregulation | Increased benzyloxyresorufin O-dealkylase activity |
| CYP1A2 | Suppression | Reduced methoxyresorufin O-dealkylase activity |
Regulation of Genes Involved in Sex Hormone Synthesis Pathways in Non-Human Models (e.g., 3β-HSD, 17β-HSD1, CYP17, CYP19, 17β-HSD2)
This compound has been shown to modulate the expression of key enzymes involved in the synthesis of sex hormones in non-human models, such as mice. nih.govresearchgate.net Research using semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR) has demonstrated that this compound can suppress the expression of several genes crucial for androgen and estrogen production. nih.govresearchgate.net
In male C57BL/6 mice, this compound treatment led to the suppression of mRNA expression for 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17). nih.govresearchgate.net The expression of cytochrome P450 aromatase (CYP19), which converts androgens to estrogens, was also slightly decreased. nih.govresearchgate.net Conversely, the expression of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme that inactivates potent estrogens and androgens, was induced in a manner similar to that of estradiol. nih.govresearchgate.netwikipedia.org These findings suggest that this compound can influence the synthesis of sex hormones by directly affecting the transcription of genes encoding for key steroidogenic enzymes. nih.govresearchgate.net
Table 1: Effect of this compound on Sex Hormone Synthesis Gene Expression in Male Mice
| Gene | Encoded Enzyme | Function in Steroidogenesis | Effect of this compound |
|---|---|---|---|
| 3β-HSD | 3β-hydroxysteroid dehydrogenase | Isomerization of Δ5-steroids to Δ4-steroids | Suppressed |
| 17β-HSD1 | 17β-hydroxysteroid dehydrogenase type 1 | Converts estrone (B1671321) to the more potent estradiol | Suppressed |
| CYP17 | Cytochrome P450 17α-hydroxylase/17,20-lyase | Hydroxylation and lyase reactions in androgen synthesis | Suppressed |
| CYP19 | Cytochrome P450 aromatase | Converts androgens to estrogens | Slightly Decreased |
| 17β-HSD2 | 17β-hydroxysteroid dehydrogenase type 2 | Inactivates potent estrogens and androgens | Induced |
Effects on Bile Salt Transport Proteins (e.g., BSEP, MRP2) Gene Expression in Hepatic Tissues
This compound has been found to influence the gene expression of proteins involved in bile salt transport in the liver. nih.govresearchgate.net Specifically, studies in both male and female C57BL/6 mice have shown that this compound suppresses the mRNA expression of the bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2). nih.govresearchgate.net
Mechanisms of Antioxidant Activity
This compound exhibits notable antioxidant properties through several mechanisms, contributing to its potential protective effects against oxidative stress-related damage.
Mechanisms of Antioxidant Activity
Scavenging of Reactive Oxygen Species and Free Radicals
This compound, as a phenolic compound, is capable of scavenging reactive oxygen species (ROS) and free radicals. frontiersin.orgmdpi.comfrontiersin.org Plants naturally produce a variety of antioxidant compounds, including phenolics, to protect themselves from oxidative damage caused by environmental stressors. frontiersin.orgfrontiersin.orgmdpi.com These compounds can directly neutralize ROS by donating electrons or hydrogen atoms, thereby stabilizing the reactive molecules and preventing them from damaging cellular components like lipids, proteins, and DNA. frontiersin.orgmdpi.com The antioxidant defense system in organisms is a complex network of enzymatic and non-enzymatic components that work together to maintain cellular homeostasis. mdpi.comfrontiersin.org
Inhibition of Lipid Peroxidation in Biological Systems (e.g., Murine Brain Tissue)
A significant manifestation of this compound's antioxidant activity is its ability to inhibit lipid peroxidation. nih.govresearchgate.net Studies have demonstrated that this compound can markedly decrease the formation of malondialdehyde (MDA), a key product and indicator of lipid peroxidation, in the brain tissue of mice. nih.govresearchgate.net This suggests that this compound can protect cell membranes from the damaging chain reactions initiated by free radicals, a process that is particularly relevant in tissues with high lipid content like the brain.
Correlation with Phenolic Content
The antioxidant activity of this compound is intrinsically linked to its chemical structure as a phenolic compound. nih.gov Phenolic compounds are well-recognized for their antioxidant capabilities, which are largely attributed to their ability to act as hydrogen or electron donors, and to delocalize and stabilize the resulting phenoxyl radical. mdpi.commdpi.comresearchgate.net The presence of hydroxyl groups on the aromatic ring of phenolic compounds is crucial for their free radical scavenging activity. researchgate.net Therefore, the potent antioxidant effects of this compound can be largely attributed to its phenolic nature.
Anti-inflammatory Pathways
Emerging research indicates that this compound possesses anti-inflammatory properties. Studies have shown that it can modulate the expression of genes related to inflammatory pathways. researchgate.nettu.ac.th For instance, in RAW 264.7 macrophage cells, a common model for studying inflammation, this compound has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at both the transcriptional and translational levels. tu.ac.th This suggests that this compound may exert its anti-inflammatory effects by interfering with key signaling pathways that regulate the inflammatory response. tu.ac.th
Anti-inflammatory Pathways
Modulation of Inflammatory Markers in Cellular Models (e.g., RAW 264.7 Macrophages)
The RAW 264.7 macrophage cell line is a widely utilized in vitro model to study inflammatory responses. When these cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, they mimic an inflammatory state by producing various inflammatory mediators. e-jar.org
Research has demonstrated that this compound can modulate the inflammatory response in these cellular models. Studies investigating the effects of this compound on LPS-activated RAW 264.7 macrophages have shown its potential to mitigate the inflammatory cascade. tu.ac.thtu.ac.thtsri.or.th The compound's interaction with these cells provides a valuable window into its anti-inflammatory capabilities at a cellular level.
It is important to note that the viability of RAW 264.7 cells can be affected by the concentration of this compound. One study found that this compound at concentrations between 31.5-125 µg/ml did not negatively impact cell viability. tu.ac.th However, at higher concentrations of 250 µg/ml, 500 µg/ml, and 1,000 µg/ml, cell viability was observed to decrease. tu.ac.th
Table 1: Effect of this compound on RAW 264.7 Macrophage Viability
| Concentration (µg/ml) | Effect on Cell Viability |
|---|---|
| 31.5 - 125 | No significant depression |
| 250 | Decreased |
| 500 | Decreased |
| 1,000 | Decreased |
Suppression of Pro-inflammatory Cytokine Expression (e.g., IL-6, TNF-alpha)
A key aspect of the inflammatory response is the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.govnih.gov These signaling molecules play a crucial role in orchestrating the inflammatory process. mdpi.comnih.govmdpi.com
Studies have shown that this compound can effectively suppress the expression of these key pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, treatment with this compound has been found to reduce the expression of both IL-6 and TNF-α at both the transcriptional and post-transcriptional levels. tu.ac.th This indicates that this compound can interfere with the signaling pathways that lead to the production of these inflammatory mediators. The ability of this compound to decrease the expression of bone-resorbing cytokines like TNF-α and IL-6 has also been noted. scispace.com
Inhibition of Key Inflammatory Enzymes (e.g., iNOS)
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory process, responsible for the production of nitric oxide (NO), a potent inflammatory mediator. escholarship.org The expression of iNOS is often upregulated in response to pro-inflammatory stimuli. nih.gov
This compound has been implicated in the inhibition of iNOS expression. While direct studies on this compound's effect on iNOS are part of a broader area of research into the anti-inflammatory properties of Pueraria mirifica constituents, related compounds from this plant have demonstrated the ability to reduce iNOS protein levels in LPS-stimulated RAW 2.64.7 cells. nih.govresearchgate.net This suggests that a potential mechanism of this compound's anti-inflammatory action could be through the downregulation of the iNOS pathway, thereby reducing the production of NO. nih.govresearchgate.net
Table 2: Summary of this compound's Anti-Inflammatory Mechanisms
| Mechanism | Target | Effect | Cellular Model |
|---|---|---|---|
| Cytokine Suppression | IL-6, TNF-α | Reduced expression | RAW 264.7 Macrophages |
| Enzyme Inhibition | iNOS | Implicated in inhibition | RAW 264.7 Macrophages |
Analytical and Research Methodologies
Extraction and Purification Techniques
The initial and critical steps in studying deoxymiroestrol involve its efficient extraction from plant material and subsequent purification to remove interfering compounds.
Solvent-Based Isolation Methods
Traditional methods for isolating this compound from the tuberous roots of Pueraria candollei rely on solvent-based extraction. Ethanol (B145695) is considered one of the most effective solvents for the extraction of this compound and its related chromene derivatives. researchgate.net The choice of solvent and its polarity are critical factors that influence the yield of the target compound.
A common procedure involves the use of a 95% (v/v) crude ethanol extract of the P. candollei root cortex, which is then further fractionated. researchgate.net Studies have shown that re-extracting the crude ethanol extract with aqueous ethanol solutions can optimize the recovery of potent phytoestrogens. For instance, a 10% (v/v) aqueous ethanol solution has been identified as an effective solvent ratio for obtaining a high content of this compound and miroestrol (B191886). researchgate.net This step helps to partition the desired compounds into a soluble extract, leaving less polar, unidentified compounds in the insoluble fraction. researchgate.net The process generally involves macerating the dried and powdered plant material, followed by concentration of the extract using techniques like rotary evaporation and lyophilization. nih.gov
Advanced Chromatographic Approaches (e.g., Immunoaffinity Chromatography)
Due to the complexity of the plant matrix and the low concentration of this compound, advanced chromatographic techniques are essential for achieving high purity. nih.gov Affinity chromatography, a method that separates molecules based on specific and reversible interactions, is particularly useful. unl.edu
Immunoaffinity chromatography (IAC) , a subset of affinity chromatography, utilizes the high selectivity of antibodies to isolate specific target molecules. unl.edu This technique has been successfully applied to the purification of this compound. nih.gov In this approach, group-specific fragment antigen-binding (Fab) antibodies that recognize both miroestrol and this compound are used as biological binding reagents. nih.gov These antibodies are immobilized on a solid support within a column. nih.gov
When a crude extract of P. mirifica is passed through the immunoaffinity column, the this compound and miroestrol bind specifically to the antibodies, while other components of the extract are washed away. nih.gov The bound compounds can then be eluted, resulting in a highly purified fraction. Research has demonstrated that a Fab-based immunoaffinity column can effectively separate this compound and miroestrol from P. mirifica root extract. nih.gov This method significantly simplifies the extraction process and enhances the purity of the final product. nih.gov
Another innovative cell-based immunoaffinity separation method involves adding the P. mirifica extract to E. coli cultures that are expressing the Fab antibodies. nih.gov The target compounds accumulate within the bacterial cells and can be separated from other components after the cells are harvested. nih.gov These advanced immunoaffinity approaches provide a powerful tool for the selective isolation of this compound for research and quality control purposes. nih.gov
Quantitative Determination and Bioanalytical Methods
Accurate quantification of this compound is vital for the standardization of herbal products and for pharmacokinetic studies. Various analytical techniques have been developed to meet the demand for sensitive and reliable quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound. nih.gov HPLC methods have been developed to determine the content of this compound and miroestrol in the tubers of Pueraria candollei. nih.gov A typical HPLC system for this purpose utilizes a reversed-phase column, such as a C18 column, and a mobile phase often consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or acetic acid. scispace.comtu.ac.th Detection is commonly performed using a UV-Vis detector. tandfonline.com
However, the sensitivity of HPLC with UV-Vis detection for this compound can be limited, with reported limits of detection (LOD) that may be insufficient for samples with very low concentrations. tandfonline.com For instance, one study reported an LOD of 780 ng/mL for this compound using HPLC-UV VIS. tandfonline.com To overcome this limitation, more sensitive detection methods such as mass spectrometry (MS) are often coupled with HPLC. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer significantly enhanced sensitivity and selectivity. tandfonline.comoup.com For example, an LC-MS/MS method was developed for the determination of miroestrol and isomiroestrol with LODs in the low ng/mL range. oup.com
| Parameter | Details | Reference |
|---|---|---|
| Linear Detection Range | 1.56-25.00 μg/mL | nih.gov |
| Limit of Detection (LOD) | 0.78 μg/mL | nih.gov |
| Limit of Quantification (LOQ) | 1.56 μg/mL | nih.gov |
| Column | RP-18 | tu.ac.th |
| Mobile Phase | 20% acetonitrile with 1.5% acetic acid | tu.ac.th |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of compounds. fepbl.com It is instrumental in the structural elucidation of this compound and for differentiating it from closely related compounds like miroestrol. Comprehensive NMR analysis has been essential in definitively establishing the complex pentacyclic structure and stereochemistry of this compound.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are key techniques used for this purpose. For instance, ¹H-NMR spectroscopy can reveal characteristic signals that distinguish this compound from miroestrol. Similarly, ¹³C-NMR spectroscopy has shown that this compound contains eleven sp³ carbons and nine sp² carbons, which is consistent with its polycyclic structure. A significant difference observed in the ¹³C-NMR spectrum is the chemical shift of the carbon at position 14, which confirms the structural variation between this compound and miroestrol.
In addition to structural elucidation, quantitative NMR (qNMR) can be used for the precise quantification of compounds in a sample. resolvemass.ca This technique offers the advantage of not requiring an identical standard for calibration, as quantification can be performed relative to a certified internal standard. resolvemass.ca While primarily used for structural confirmation, the quantitative capabilities of NMR add to its utility in the comprehensive analysis of this compound. rgdiscovery.com
Enzyme-Linked Immunosorbent Assay (ELISA) using Antibodies (e.g., Fab antibody)
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay technique that has been developed for the specific and sensitive quantification of this compound. tandfonline.com This method is particularly valuable for analyzing a large number of samples and for quality control of herbal products. tandfonline.comresearchgate.net The assay is based on the specific binding of an antibody to this compound. wu.ac.th
To enhance the performance of the assay, fragment antigen-binding (Fab) antibodies have been utilized. tandfonline.com An indirect competitive ELISA (icELISA) format is often employed. In this setup, a known amount of this compound is coated on the surface of a microplate. The sample containing an unknown amount of this compound is mixed with a limited amount of anti-deoxymiroestrol antibody (such as a Fab antibody) and added to the plate. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which produces a measurable signal. The signal intensity is inversely proportional to the concentration of this compound in the sample.
The use of Fab antibodies in ELISA has been shown to improve the analytical performance for this compound determination. tandfonline.com These assays exhibit high sensitivity, specificity, and good precision and accuracy. tandfonline.comresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Detection Range | 31.25–1,000 ng/mL | tandfonline.comtandfonline.com |
| Limit of Detection (LOD) | 30.80 ng/mL | tandfonline.comtandfonline.com |
| Intra-assay Precision (%RSD) | 1.48%–7.11% | tandfonline.comtandfonline.com |
| Inter-assay Precision (%RSD) | 0.58%–9.31% | tandfonline.comtandfonline.com |
| Recovery | 99.77%–101.61% | tandfonline.comtandfonline.com |
A lateral flow immunoassay (LFIA) based on Fab antibodies has also been developed for the rapid, qualitative detection of this compound, which is useful for on-site testing and quality control of raw materials. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a critical analytical technique for the identification and characterization of this compound. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), has been effectively utilized to distinguish this compound from its structural isomers and other related compounds found in plant extracts like Pueraria mirifica. shimadzu.com
Advanced techniques such as UHPLC-MS-MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) provide a selective and sensitive method for the qualitative and quantitative analysis of this compound. shimadzu.com In these analyses, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization methods. shimadzu.com The fragmentation patterns observed in MS/MS are key to its identification. For instance, in positive ionization mode, characteristic product ions for this compound isomers have been observed at mass-to-charge ratios (m/z) of 87, 133, 147, 175, and 262.
High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (HRMS/MS) offers high mass accuracy, which is crucial for differentiating between isomers like miroestrol and isomiroestrol, which have the same molecular weight as this compound but different structures. The fragmentation patterns provide vital structural information regarding the connectivity and positioning of functional groups within each isomer. For quantitative purposes, LC-MS/MS methods have been developed and validated with limits of detection (LOD) for related compounds like miroestrol and isomiroestrol in the low nanogram per milliliter (ng/mL) range, ensuring reproducibility in complex matrices. tandfonline.comoup.com
In Vitro Assay Systems for Biological Activity Evaluation
Cell Proliferation Assays (e.g., MCF-7 Human Breast Cancer Cells)
The estrogenic activity of this compound has been extensively studied using in vitro cell proliferation assays, particularly with the estrogen-responsive human breast cancer cell line, MCF-7. researchgate.netkoreamed.orgcapes.gov.br These cells are a well-established model for evaluating the estrogenic or anti-estrogenic effects of various compounds. scielo.brplos.org
Research has consistently shown that this compound stimulates the proliferation of MCF-7 cells in a dose-dependent manner. koreamed.org In comparative studies of phytoestrogens, this compound has been identified as one of the most potent compounds, with its estrogenic activity being comparable to, and in some cases exceeding, that of other well-known phytoestrogens like genistein (B1671435), daidzein, and even its structural analogue, miroestrol. researchgate.netcapes.gov.br The proliferative effect of this compound in MCF-7 cells can be blocked by co-treatment with an estrogen receptor antagonist such as 4-hydroxytamoxifen, indicating that its mechanism of action is mediated through the estrogen receptor. koreamed.org
One study ranked the potency of several phytoestrogens in stimulating MCF-7 cell proliferation and found the order to be this compound > miroestrol > coumestrol (B1669458) > genistein > daidzein. researchgate.net The concentration of this compound required to achieve a half-maximal proliferative response (EC50) was found to be in the range of 10⁻¹¹ to 10⁻¹⁰ M, which is remarkably potent and close to that of 17β-estradiol. researchgate.netcapes.gov.br
| Compound | EC50 for Cell Proliferation (MCF-7 cells) | Reference |
| This compound | ~3 x 10⁻¹¹ M | researchgate.net |
| Miroestrol | ~2 x 10⁻¹⁰ M | researchgate.net |
| 8-Prenylnaringenin (B1664708) | ~3 x 10⁻¹⁰ M | researchgate.net |
| Coumestrol | ~2 x 10⁻⁸ M | researchgate.net |
| Genistein | ~2 x 10⁻⁸ M | researchgate.net |
| Equol | ~3 x 10⁻⁸ M | researchgate.net |
| 17β-Estradiol | ~1 x 10⁻¹¹ M | researchgate.net |
Reporter Gene Assays for Estrogen Receptor Activation
Reporter gene assays are a common in vitro method to investigate the ability of a compound to activate the estrogen receptor (ER) and initiate gene transcription. These assays typically use a cell line, such as HeLa or HepG2 cells, that has been transfected with two key genetic constructs: one that expresses the human estrogen receptor (ERα or ERβ) and another that contains an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase - CAT). researchgate.netkoreamed.orgjst.go.jp
Studies have demonstrated that this compound can activate ER-mediated transactivation. jst.go.jp When this compound binds to the estrogen receptor, the receptor-ligand complex then binds to the ERE, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the degree of ER activation.
In a comparative study using a stably transfected ERE-CAT reporter gene in MCF-7 cells, this compound was found to be a potent activator. The concentration of this compound needed to induce a half-maximal response (IC50) was approximately 1 x 10⁻¹⁰ M. researchgate.netcapes.gov.br This high potency in reporter gene assays confirms its strong estrogenic activity at the level of gene regulation. researchgate.net
Cytokine and Gene Expression Analysis in Immune Cells (e.g., RAW 264.7 Macrophages)
The anti-inflammatory potential of this compound has been investigated using murine macrophage-like cell lines, such as RAW 264.7. tu.ac.thresearchgate.net These cells, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators, providing a model to study the effects of compounds on the inflammatory response.
Research has shown that this compound can inhibit the production of key pro-inflammatory cytokines in LPS-activated RAW 264.7 macrophages. tu.ac.th Specifically, treatment with this compound has been found to reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at both the transcriptional and post-transcriptional levels. tu.ac.th This suggests that this compound can modulate the inflammatory response by down-regulating the expression of these critical inflammatory signaling molecules. tu.ac.thresearchgate.net
The mechanism for this anti-inflammatory effect may involve the inhibition of key signaling pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. tu.ac.thresearchgate.net The viability of RAW 264.7 cells is typically assessed using assays like the MTT assay to ensure that the observed reductions in cytokines are not due to cytotoxicity. tu.ac.th Studies have shown that at effective anti-inflammatory concentrations, this compound does not significantly reduce the viability of these immune cells. tu.ac.th
Antioxidant Capacity Assays (e.g., DPPH, ABTS, Lipid Peroxidation)
This compound has been reported to possess antioxidant properties, which are evaluated through various in vitro assays. nih.gov These assays measure the compound's ability to scavenge free radicals or inhibit oxidative processes.
One of the key antioxidant activities of this compound is its ability to inhibit lipid peroxidation. nih.gov Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cellular damage. Studies have shown that this compound can significantly reduce the formation of malondialdehyde (MDA), a major byproduct of lipid peroxidation, in mouse brain homogenates. nih.govjst.go.jp This suggests a potential neuroprotective effect stemming from its antioxidative properties.
In Vivo Studies in Non-Human Animal Models
In vivo studies in non-human animal models have been conducted to evaluate the biological effects of this compound. These studies have primarily focused on its estrogenic and other physiological activities in rodents, such as mice. tu.ac.thresearchgate.net
A significant finding from these in vivo studies is the potent estrogenic effect of this compound. In ovariectomized mice, a model for post-menopause, treatment with this compound has been shown to significantly increase uterine weight and volume. nih.gov This uterotrophic effect is a classic indicator of estrogenic activity.
Furthermore, in vivo studies have explored the effects of this compound on hepatic enzyme expression. In C57BL/6 mice, this compound treatment led to an upregulation of cytochrome P450 enzymes like CYP2B9, while downregulating CYP1A2. nih.gov This indicates a specific modulation of hepatic metabolism that differs from that of synthetic estrogens like estradiol (B170435).
In terms of its anti-inflammatory properties, in vivo studies using a mouse paw edema model have shown that this compound can significantly decrease inflammation. tu.ac.th Additionally, its antioxidant effects have been observed in vivo through the reduction of lipid peroxidation levels in the brains of mice. nih.gov
| In Vivo Model | Finding | Reference |
| Ovariectomized Mice | Increased uterine weight and volume | nih.gov |
| C57BL/6 Mice | Upregulation of hepatic CYP2B9 and downregulation of CYP1A2 | nih.gov |
| Mouse Paw Edema Model | Significant decrease in inflammation | tu.ac.th |
| Mice | Reduced lipid peroxidation in the brain | nih.gov |
Rodent Models for Estrogenic Activity (e.g., Uterotrophic Assay in Ovariectomized Mice/Rats)
The estrogenic activity of this compound has been primarily investigated using the uterotrophic assay in ovariectomized (OVX) rodent models, a standard in vivo method for assessing estrogenicity. scielo.brhep.com.cn This assay is based on the principle that estrogenic compounds stimulate the growth of the uterus in a dose-dependent manner in female animals whose ovaries have been surgically removed, thus eliminating the influence of endogenous estrogens. epa.gov Both rats and mice are utilized for this purpose, with the response to the test compound being a measurable increase in uterine weight and volume. mdpi.com
In a typical experimental setup, adult female rats or mice undergo ovariectomy and are allowed a recovery period for the uterus to regress to a stable baseline weight. epa.gov Subsequently, the animals are treated with this compound, often alongside a positive control (e.g., estradiol) and a vehicle control. Following a set treatment period, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed. researchgate.netresearchgate.net The significant increase in uterine weight and volume in the this compound-treated groups compared to the vehicle control group provides quantitative evidence of its potent estrogenic effects. mdpi.comnih.gov
Studies have consistently demonstrated that this compound administration leads to a significant increase in both uterine weight and volume in ovariectomized mice and rats. nih.govresearchgate.net This uterotrophic response confirms the compound's strong estrogen-like activity in a living organism. researchgate.net The estrogenic potency of this compound has been reported to be comparable to or even greater than that of other phytoestrogens and, in some contexts, estradiol itself. mdpi.comresearchgate.net
Table 1: Representative Findings from Uterotrophic Assays in Ovariectomized Rodents
| Animal Model | Compound | Observation | Reference |
|---|---|---|---|
| Ovariectomized Mice | This compound | Significantly increased uterus weight and volume. | nih.gov |
| Ovariectomized Rats | This compound | Showed potent estrogenic properties. | researchgate.net |
Assessment of Enzyme and Gene Expression Modulation in Animal Tissues
The influence of this compound on biological systems has been explored by assessing its ability to modulate the expression of various enzymes and genes in different animal tissues. These studies often utilize molecular biology techniques, such as semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR), to measure changes in messenger RNA (mRNA) levels, which indicate alterations in gene expression. nih.gov The primary animal model for these investigations has been the C57BL/6 mouse. nih.govnih.gov
Research has focused on several key areas, including hepatic enzymes, genes involved in sex hormone synthesis, and genes related to bile transport.
Hepatic Enzyme Expression: In the liver of C57BL/6 mice, this compound has been shown to have a distinct modulatory effect on cytochrome P450 (P450) enzymes. nih.gov Specifically, treatment with this compound resulted in a significant up-regulation of CYP2B9 mRNA expression and a concurrent suppression of CYP1A2 expression at the transcriptional level. tu.ac.th These findings were corroborated by corresponding changes in the enzymatic activities of benzyloxyresorufin-O-dealkylase (an indicator of CYP2B activity) and methoxyresorufin-O-dealkylase (an indicator of CYP1A2 activity). nih.gov
Gene Expression in Sex Hormone Synthesis: In the testes of male C57BL/6 mice, this compound has been found to modulate the expression of genes involved in the sex hormone synthesis pathway. nih.gov It suppressed the expression of 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and steroid 17-alpha-hydroxylase (CYP17). nih.gov The expression of aromatase (CYP19) was also slightly decreased. nih.gov Conversely, the expression of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) was induced, an effect that mirrors the action of estradiol. nih.gov
Gene Expression in Bile Salt Transport: Studies in both male and female C57BL/6 mice have investigated the effects of this compound on genes that regulate bile salt transport in the liver. researchgate.net The results indicated that this compound suppressed the mRNA expression of the bile salt export pump (BSEP) and the multidrug resistance protein 2 (MRP2). researchgate.net This effect is in contrast to that of estradiol. researchgate.net
Table 2: Modulation of Gene and Enzyme Expression by this compound in Mice
| Tissue | Target Gene/Enzyme | Effect of this compound | Animal Model | Reference |
|---|---|---|---|---|
| Liver | CYP2B9 | Up-regulated | C57BL/6 Mice | nih.govtu.ac.th |
| Liver | CYP1A2 | Suppressed | C57BL/6 Mice | nih.govtu.ac.th |
| Testes | 3β-HSD, 17β-HSD1, CYP17 | Suppressed | C57BL/6 Mice | nih.gov |
| Testes | CYP19 | Slightly decreased | C57BL/6 Mice | nih.gov |
| Testes | 17β-HSD2 | Induced | C57BL/6 Mice | nih.gov |
Evaluation of Anti-inflammatory Effects in Animal Models (e.g., Paw Edema Model)
The anti-inflammatory properties of this compound have been evaluated using established in vivo models of acute inflammation, most notably the carrageenan-induced paw edema model in mice. tu.ac.th This model is a standard and reliable method for screening the anti-inflammatory activity of compounds. brieflands.commdpi.com
The procedure involves injecting a phlogistic agent, carrageenan, into the plantar surface of a mouse's hind paw, which induces a localized inflammatory response characterized by edema (swelling). brieflands.com The volume of the paw is measured at various time points before and after the carrageenan injection using a plethysmometer. mdpi.com The test compound, in this case this compound, is administered to the animals prior to the carrageenan injection. Its anti-inflammatory efficacy is determined by its ability to reduce the extent of paw swelling compared to a control group that receives only the vehicle and carrageenan. tu.ac.th
A study investigating the anti-inflammatory effects of this compound demonstrated a significant reduction in inflammation in the mouse paw edema model. tu.ac.th The research showed that this compound at a dose of 200 mg/kg significantly decreased inflammation by 38.2 ± 3.84%. tu.ac.th This effect was attributed to the inhibition of inflammatory cytokine expression, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). tu.ac.th
Table 3: Anti-inflammatory Effect of this compound in the Paw Edema Model
| Animal Model | Method | Finding | Reference |
|---|
Neuroprotective Research in Animal Models
Research into the neuroprotective potential of this compound in animal models has primarily focused on its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of various neurodegenerative conditions, and compounds with antioxidant activity are considered promising for neuroprotection. The primary model used in these investigations has been the mouse, with a focus on brain tissue. nih.gov
The assessment of neuroprotective effects often involves measuring biomarkers of oxidative stress, such as lipid peroxidation. nih.gov Lipid peroxidation is a process where free radicals damage lipids, leading to cellular damage. Malondialdehyde (MDA) is a common end product of lipid peroxidation, and its levels are measured as an indicator of oxidative damage. nih.gov
Studies have shown that this compound exhibits antioxidative effects in the brains of mice. Treatment with this compound has been found to markedly decrease the levels of malondialdehyde formation in the mouse brain. nih.gov This reduction in lipid peroxidation suggests that this compound can protect brain tissue from oxidative damage, highlighting its potential as a neuroprotective agent. nih.gov This activity is a key component of its potential therapeutic applications in conditions associated with oxidative stress.
Table 4: Neuroprotective-Related Findings for this compound in Animal Models
| Animal Model | Assessed Parameter | Observation | Reference |
|---|---|---|---|
| Mice | Lipid peroxidation in the brain (Malondialdehyde levels) | Markedly decreased | nih.gov |
Pharmacokinetic Profiling in Animal Models (e.g., Rabbits, Mice)
Pharmacokinetic (PK) profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. For this compound, pharmacokinetic studies have been conducted in animal models, notably rabbits and mice, to characterize its behavior after administration. researchgate.net These studies typically involve administering a defined dose of the compound and then collecting blood samples at various time intervals to measure the concentration of the compound in the serum or plasma. researchgate.net
A pilot pharmacokinetic study was performed in rabbits following the oral administration of an extract containing this compound. researchgate.net The concentration of this compound in the rabbit sera was determined over a 48-hour period. researchgate.net The key pharmacokinetic parameters calculated from this data include the maximum concentration (Cmax) achieved in the blood, the time taken to reach that maximum concentration (Tmax), and the total drug exposure over time, represented by the area under the concentration-time curve (AUC).
The findings from this study in rabbits provided initial insights into the pharmacokinetic profile of this compound. researchgate.net Following oral administration, the maximum concentration of this compound was observed at 3 hours post-administration. The systemic exposure to this compound, as indicated by its AUC, was found to be significantly higher than that of its related compound, miroestrol, which was also present in the administered extract. These results are fundamental for designing further studies to explore the relationship between the concentration of this compound and its therapeutic effects. researchgate.net
Table 5: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Value | Animal Model | Reference |
|---|---|---|---|
| Maximum Concentration (Cmax) | 81.8 ng/mL | Rabbit | researchgate.net |
| Time to Peak (Tmax) | 3 hours | Rabbit |
Future Research Directions
Deeper Elucidation of Complex Molecular Networks and Crosstalk
Future research will focus on unraveling the complex molecular networks and crosstalk influenced by deoxymiroestrol. While its interaction with estrogen receptors (ERα and ERβ) is a known mechanism of its phytoestrogenic effect, a deeper understanding of the downstream signaling pathways is necessary. scielo.br Investigations into how this compound modulates gene expression and protein activity beyond direct ER binding are crucial. This includes exploring its influence on other cellular receptors and signaling cascades that may or may not be estrogen-related. scielo.brmdpi-res.com
Studies have already indicated that this compound can affect the expression of various genes, including those related to the aryl hydrocarbon receptor. nih.gov Understanding the crosstalk between the estrogen receptor signaling pathway and other pathways, such as those involved in inflammation and apoptosis, will provide a more comprehensive picture of its cellular effects. mdpi-res.comtu.ac.th Advanced "omics" technologies, such as transcriptomics, proteomics, and metabolomics, will be instrumental in mapping these intricate networks and identifying novel molecular targets of this compound. This knowledge will be critical for predicting its physiological effects more accurately and for identifying potential new therapeutic applications.
The interaction between phytohormone signaling and chromatin structure is another area ripe for exploration. frontiersin.org Research into how this compound might influence epigenetic modifications could reveal long-term effects on gene expression and cellular function. frontiersin.org The complex interplay between various hormone networks within organisms suggests that this compound's effects are likely not limited to a single pathway but rather involve a cascade of interconnected events. nih.govnature-provides.com
Development of Advanced Synthetic Strategies for Analogs and Derivatives
The development of advanced synthetic strategies for creating analogs and derivatives of this compound is a promising avenue for future research. While this compound itself is a potent compound, modifying its chemical structure could lead to the creation of new molecules with enhanced or more specific biological activities. Total synthesis of this compound has been a challenge due to its complex stereochemistry. researchgate.net However, recent advancements in synthetic organic chemistry, including computer-aided synthesis planning (CASP), offer new tools to design more efficient and scalable synthetic routes. acs.org
The goal of creating analogs is to improve upon the properties of the natural compound. This could involve increasing its bioavailability, enhancing its binding affinity for specific receptors, or altering its metabolic stability. For example, by modifying specific functional groups on the this compound scaffold, it may be possible to create derivatives that are more selective for ERβ over ERα, which could be beneficial for certain therapeutic applications. Furthermore, synthesizing a range of analogs would facilitate structure-activity relationship (SAR) studies, providing valuable insights into which parts of the molecule are essential for its biological effects. These studies are fundamental for the rational design of new and improved therapeutic agents based on the this compound template.
Optimization of Sustainable Production Through Biotechnological Approaches
The natural source of this compound, Pueraria candollei var. mirifica, is a plant endemic to Thailand, and its cultivation can be time-consuming and subject to environmental variability. chula.ac.th Therefore, optimizing sustainable production methods through biotechnology is a critical area of future research. Plant cell and tissue culture techniques have emerged as a promising alternative to agricultural cultivation for the production of valuable secondary metabolites. researchgate.netresearchgate.net
Researchers have successfully established cell suspension cultures of P. candollei that can produce this compound and other isoflavonoids. nih.govresearchgate.net Future work will focus on optimizing the culture conditions to maximize yields. This includes refining the composition of the culture medium, investigating the effects of different plant growth regulators, and exploring elicitation strategies. Elicitors are compounds that can stimulate the production of secondary metabolites in plant cells. Studies have already shown that elicitors like methyl jasmonate and yeast extract can significantly enhance the accumulation of this compound and other isoflavonoids in P. candollei cell cultures. researchgate.netresearchgate.netacs.org
Furthermore, scaling up production from laboratory-scale flasks to large-scale bioreactors is a key challenge that needs to be addressed for commercial viability. nih.gov Research into bioreactor design and operation parameters will be essential to ensure efficient and consistent production of this compound. These biotechnological approaches not only offer a more sustainable and controlled source of this valuable compound but also provide a platform for metabolic engineering to potentially increase yields further.
| Elicitor | Effect on this compound/Isoflavonoid Production in P. candollei Cell Cultures |
| Methyl Jasmonate (MJ) | Induced the highest accumulation of this compound. nih.gov |
| Yeast Extract (YE) | Resulted in the highest accumulation of isoflavonoids. nih.gov Enhanced this compound accumulation by twofold at 0.5 mg/L. researchgate.net |
| Chitosan (CHI) | Increased the amount of isoflavonoids by 1.13-fold at 10 mg/L. researchgate.net |
| Hydroxypropyl-β-cyclodextrin (HPBCD) | Yielded a threefold increase in intracellular total isoflavonoids compared to the control. researchgate.net |
Investigation of Novel Biological Activities Beyond Phytoestrogenic Effects
While the phytoestrogenic properties of this compound are its most well-known feature, future research is expected to uncover a broader range of biological activities. researchgate.netprofemina.es Preliminary studies have already suggested that this compound possesses other potentially valuable pharmacological effects. For instance, research has indicated that it has anti-inflammatory and antioxidant properties. tu.ac.thnih.gov
Future investigations will aim to elucidate the mechanisms underlying these activities and to explore other potential therapeutic applications. For example, the antioxidant activity of this compound could be relevant for preventing or treating conditions associated with oxidative stress. nih.govmdpi.com Its anti-inflammatory effects could be beneficial in the context of various inflammatory diseases. tu.ac.th
Furthermore, exploring the effects of this compound on different cell types and in various biological systems may reveal entirely new activities. This could include investigating its potential anticancer, neuroprotective, or immunomodulatory effects. chula.ac.th A comprehensive screening of this compound against a wide range of biological targets will be crucial in identifying these novel activities and in expanding its potential therapeutic applications beyond hormone-related conditions.
Application in Pre-Clinical Research for Disease Models (Excluding Human Clinical Trials)
The application of this compound in pre-clinical research using various disease models is a critical step in translating basic scientific findings into potential therapeutic strategies. While human clinical trials are beyond the scope of this discussion, extensive pre-clinical studies in animal models are essential to evaluate the efficacy and mechanisms of action of this compound in a physiological context.
Researchers have already used animal models to investigate the effects of this compound and its parent plant extract on conditions such as osteoporosis and cognitive impairment associated with ovariectomy. profemina.esmdpi.com Future pre-clinical research should expand upon these studies and explore the potential of this compound in a wider range of disease models. For example, its anti-inflammatory properties could be investigated in animal models of arthritis or inflammatory bowel disease. tu.ac.th Its antioxidant effects could be studied in models of neurodegenerative diseases or other conditions linked to oxidative stress. nih.govmdpi.com
These pre-clinical studies will provide crucial data on the in vivo effects of this compound, including its pharmacokinetics and pharmacodynamics. chula.ac.th They will also help to identify potential biomarkers to monitor its effects and to determine optimal dosing regimens for future therapeutic development. The insights gained from these animal studies will be invaluable for assessing the true therapeutic potential of this compound and for guiding its future development as a potential therapeutic agent.
| Pre-clinical Model | Investigated Effect of this compound/P. mirifica Extract |
| Ovariectomized Rats | Exhibited estrogenic properties. researchgate.net |
| MCF-7 Human Breast Cancer Cells | Enhanced the effects of toremifene. researchgate.net Exhibited stronger growth-promoting activity than estradiol (B170435). tu.ac.th |
| LPS-activated RAW 264.7 Macrophages | Reduced inflammatory cytokine expression (IL-6 and TNF-α). tu.ac.th |
| Mouse Paw Edema Model | Significantly decreased inflammation. tu.ac.th |
| Ovariectomized Mice | Improved cognitive dysfunction and showed antioxidant activity. mdpi.com |
| C57BL/6 Mice | Regulated hepatic P450 enzyme expression and showed antioxidative activity in the brain. nih.gov |
Q & A
Q. What analytical methods are recommended for isolating and identifying deoxymiroestrol from plant sources?
this compound is typically isolated using reversed-phase column chromatography with silica gel 60 silanized, eluted with aqueous acetonitrile. Fractions containing this compound are traced using reference standards and further purified via the same chromatographic system. Structural identification relies on NMR spectroscopy and mass spectrometry for molecular mass determination . For quantification, HPLC with retention time tracking (e.g., 15.3 min for this compound) ensures specificity .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
Detailed experimental methods must include solvent ratios (e.g., 20% aqueous acetonitrile), column specifications (e.g., silica gel 60 silanized), and crystallization conditions. Cross-referencing with prior studies and providing raw chromatographic data (e.g., peak resolution metrics) in supplementary materials enhances reproducibility .
Q. What in vitro models are suitable for assessing this compound’s estrogenic activity?
Estrogenic bioassays often use MCF-7 human breast cancer cells. Researchers should standardize cell culture conditions (e.g., serum concentration, incubation time) and include controls like 17β-estradiol (E2). Dose-response curves and receptor-binding assays (e.g., ERα/ERβ selectivity) are critical for validating activity .
Advanced Research Questions
Q. How can structural analogs of this compound be systematically studied to elucidate structure-activity relationships (SAR)?
Synthesize or isolate analogs (e.g., miroestrol, isomiroestrol) and compare their estrogenic potency using competitive binding assays. Computational modeling (e.g., molecular docking with estrogen receptors) paired with in vitro validation can identify key functional groups (e.g., hydroxyl or methyl moieties) driving activity .
Q. What methodologies resolve contradictions in reported estrogenic potency of this compound across studies?
Discrepancies may arise from differences in cell lines (e.g., MCF-7 vs. Ishikawa), assay conditions (e.g., serum-free media), or compound purity. Meta-analyses should stratify data by experimental parameters and validate findings using orthogonal methods (e.g., transcriptional activation assays vs. proliferation assays) .
Q. How can lateral flow immunoassays (LFAs) be optimized for this compound detection in field studies?
Recombinant Fab fragments offer higher specificity than monoclonal antibodies. Validate LFAs using spiked plant extracts and compare sensitivity thresholds with HPLC-MS. Cross-reactivity testing against structurally related compounds (e.g., miroestrol) is essential to minimize false positives .
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and safety?
Rodent models (e.g., ovariectomized rats) can assess bioavailability and tissue distribution. Use LC-MS/MS for plasma concentration profiling and histopathology to evaluate estrogen-sensitive organ effects (e.g., uterine hypertrophy). Dose escalation studies should adhere to OECD guidelines for toxicological endpoints .
Methodological Considerations
Q. How should researchers design experiments to distinguish this compound’s phytoestrogenic effects from endogenous estrogen?
Include ER-negative cell lines as controls and use selective estrogen receptor modulators (SERMs) to block activity. Transcriptomic profiling (e.g., RNA-seq) can identify unique signaling pathways activated by this compound compared to E2 .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?
Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC50 values. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) mitigate normality assumptions. Power analysis during experimental design ensures adequate sample sizes to detect biologically relevant effects .
Q. How can researchers address the scarcity of data on this compound’s long-term exposure effects?
Longitudinal studies in animal models, combined with biomarker monitoring (e.g., bone density, lipid profiles), are critical. Collaborate with ethnopharmacology databases to integrate traditional use data with preclinical findings .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
